molecular formula C12H16N2O2S B3051897 ethyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate CAS No. 36860-49-8

ethyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate

Cat. No.: B3051897
CAS No.: 36860-49-8
M. Wt: 252.33 g/mol
InChI Key: VEEARKIVPVIRAK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate is a chemical compound with the molecular formula C12H16N2O2S . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester .


Chemical Reactions Analysis

The amino-ester was cyclized to benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, which was reacted with some alkylating agents leading to alkylation at nitrogen . Hydrazide was utilized as a synthon for the synthesis of the derivatives . Chloro-thieno[2,3-d]pyrimidine was synthesized and reacted with the hydrazine hydrate to afford the hydrazino derivative .

Scientific Research Applications

Synthesis and Reactivity

  • Ethyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate has been synthesized through various chemical reactions, demonstrating its versatility in organic chemistry. For instance, Maruoka et al. (1993) reported the synthesis of related compounds using a one-pot synthesis approach, highlighting the compound's potential in creating diverse molecular structures (Maruoka, Yamagata, & Yamazaki, 1993).

Chemical Transformations

  • This compound is capable of undergoing various chemical transformations to create different derivatives. Harb et al. (1989) detailed the conversion of similar compounds into several distinct derivatives, indicating the broad potential of this compound in the synthesis of novel heterocyclic compounds (Harb, Hesien, Metwally, & Elnagdi, 1989).

Photophysical Properties

  • The compound's derivatives have been studied for their spectral-fluorescent properties, as demonstrated by Ershov et al. (2019), who synthesized novel derivatives and analyzed their spectral-fluorescent properties in relation to their chemical structure. This suggests the potential application of these compounds in photophysical studies (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).

Antibacterial Activity

  • Some derivatives of this compound have been explored for their antibacterial properties. For instance, Bacon and Daum (1991) synthesized a nalidixic acid analog and tested its antibacterial activity, although it exhibited only weak activity against various pathogens (Bacon & Daum, 1991).

Antioxidant Activity

  • Research by Zaki et al. (2017) on similar compounds demonstrated significant antioxidant activities compared to ascorbic acid, suggesting the potential of this compound derivatives in antioxidant research (Zaki, El‐Dean, Mickey, Marzouk, & Ahmed, 2017).

Future Directions

The compound and its derivatives have shown potential in anticancer therapeutics development . The flow cytometric analysis results showed that one of the hits induces apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability . The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with the compound . These findings suggest potential future directions in cancer research and treatment.

Properties

IUPAC Name

ethyl 4-amino-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-2-16-12(15)9-8-7-3-5-14(6-4-7)11(8)17-10(9)13/h7H,2-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEARKIVPVIRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C3CCN2CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190349
Record name 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36860-49-8
Record name Ethyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36860-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-amino-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036860498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate
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ethyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate
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ethyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate
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ethyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate
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ethyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate
Reactant of Route 6
ethyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate

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